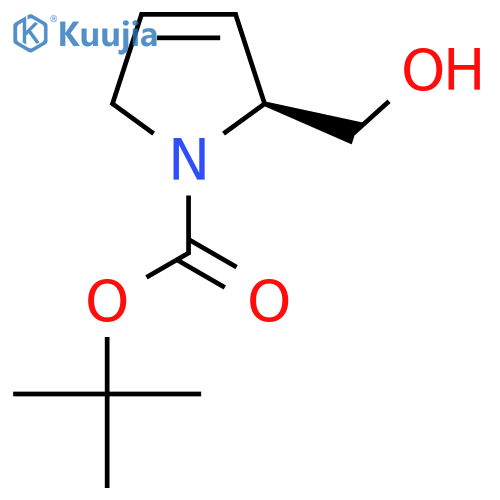

Cas no 205444-34-4 ((S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate)

(S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- (S)-TERT-BUTYL 2-(HYDROXYMETHYL)-2,5-DIHYDRO-1H-PYRROLE-1-CARBOXYLATE

- (2S)-1-(tert-Butyloxycarbonyl)-2,5-dihydro-1H-pyrrole-2-methanol

- tert-butyl (2S)-2-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate

- (S)-2-hydroxymethyl-2,5-dihydropyrrole-1-carboxylic acid tert-butyl ester

- (S)-hydroxymethyl-2,5-dihydropyrrole-1-carboxylic acid tert-butyl ester

- SCHEMBL1639634

- CS-0162087

- AKOS027337982

- BS-16424

- (S)-TERT-BUTYL2-(HYDROXYMETHYL)-2,5-DIHYDRO-1H-PYRROLE-1-CARBOXYLATE

- tert-butyl (S)-2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate

- RJLZUQYWPYTGAB-QMMMGPOBSA-N

- F50377

- (S)-1-Boc-2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole

- 205444-34-4

- (S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate

-

- MDL: MFCD18074315

- インチ: 1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h4-5,8,12H,6-7H2,1-3H3/t8-/m0/s1

- InChIKey: RJLZUQYWPYTGAB-QMMMGPOBSA-N

- ほほえんだ: O(C(N1CC=C[C@H]1CO)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 199.12084340g/mol

- どういたいしつりょう: 199.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8

- 疎水性パラメータ計算基準値(XlogP): 0.7

(S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD447165-250mg |

(S)-tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate |

205444-34-4 | 97% | 250mg |

¥656.0 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TY254-50mg |

(S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate |

205444-34-4 | 97% | 50mg |

403.0CNY | 2021-07-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TY254-100mg |

(S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate |

205444-34-4 | 97% | 100mg |

783CNY | 2021-05-07 | |

| Chemenu | CM514341-1g |

(S)-tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate |

205444-34-4 | 97% | 1g |

$240 | 2023-01-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TY254-250mg |

(S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate |

205444-34-4 | 97% | 250mg |

1530CNY | 2021-05-07 | |

| 1PlusChem | 1P00BKB8-100mg |

(S)-tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate |

205444-34-4 | 97% | 100mg |

$44.00 | 2023-12-19 | |

| Ambeed | A846147-5g |

(S)-tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate |

205444-34-4 | 97% | 5g |

$931.0 | 2025-02-21 | |

| abcr | AB548292-1g |

(S)-tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate; . |

205444-34-4 | 1g |

€442.50 | 2025-02-21 | ||

| eNovation Chemicals LLC | Y1237933-250mg |

(S)-tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate |

205444-34-4 | 97% | 250mg |

$160 | 2025-02-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTP171-5g |

tert-butyl (2S)-2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate |

205444-34-4 | 95% | 5g |

¥5000.0 | 2024-04-22 |

(S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate 関連文献

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

(S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylateに関する追加情報

(S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate and Its Significance in Modern Chemical Biology

The compound with the CAS number 205444-34-4, specifically (S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate, represents a fascinating molecule in the realm of chemical biology. This chiral pyrrole derivative has garnered significant attention due to its unique structural features and potential applications in pharmaceutical research and drug development. The (S)-configuration of the molecule, denoted by the prefix (S), indicates a specific stereochemical arrangement that is crucial for its biological activity and interaction with target proteins.

In recent years, there has been a surge in interest regarding heterocyclic compounds, particularly those derived from pyrrole, due to their diverse biological activities. Pyrroles are fundamental scaffolds in many natural products and bioactive molecules, making them invaluable in medicinal chemistry. The presence of both hydroxymethyl and tert-butyl groups in this compound adds to its complexity and functionality, enabling a wide range of chemical modifications and biological interactions.

One of the most compelling aspects of (S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is its potential as a building block for more complex pharmacophores. The hydroxymethyl group provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific applications. For instance, it can be used to develop novel ligands for enzyme inhibition or to create probes for studying protein-protein interactions. The tert-butyl group, on the other hand, enhances the steric bulk of the molecule, which can be critical in determining its binding affinity and selectivity.

Recent studies have highlighted the importance of chirality in drug design. Enantiomeric excess can dramatically influence a molecule's pharmacological profile, making the precise control of stereochemistry essential. The (S)-configuration of (S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate has been shown to confer specific biological activities that are not observed with its enantiomer. This underscores the need for advanced synthetic methodologies that allow for the efficient production of enantiomerically pure compounds.

The compound's relevance extends beyond academic research; it has practical implications in drug development pipelines. The ability to synthesize complex pyrrole derivatives like this one opens up new avenues for creating therapeutic agents with improved efficacy and reduced side effects. For example, derivatives of this compound have been explored as potential inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The hydroxymethyl group can be strategically modified to enhance binding interactions with target enzymes or receptors, while the pyrrole core provides a stable framework for further chemical manipulation.

In addition to its pharmaceutical applications, (S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate has found utility in materials science and chemical biology research. Its unique structural features make it a valuable tool for studying molecular recognition processes and developing new materials with tailored properties. For instance, it can be used to design molecularly imprinted polymers (MIPs) that selectively bind specific target molecules. These MIPs have potential applications in diagnostics, environmental monitoring, and drug delivery systems.

The synthesis of such complex molecules often requires innovative synthetic strategies that push the boundaries of organic chemistry. Advances in catalytic methods have enabled more efficient and sustainable routes to chiral pyrroles, reducing the reliance on hazardous reagents and minimizing waste generation. These green chemistry approaches are not only environmentally beneficial but also enhance the scalability of producing these valuable compounds.

The role of computational chemistry in designing and optimizing molecules like (S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate cannot be overstated. Molecular modeling techniques allow researchers to predict how different structural modifications will affect biological activity before conducting expensive wet-lab experiments. This predictive capability accelerates the drug discovery process by identifying promising candidates early on and guiding synthetic efforts towards higher success rates.

In conclusion, (S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate, with its CAS number 205444-34-4, exemplifies the intersection of innovation and utility in chemical biology. Its unique structural attributes make it a versatile scaffold for developing new drugs and materials, while its chiral nature underscores the importance of stereochemistry in biological activity. As research continues to uncover new applications for this compound and related derivatives, it is likely to remain a cornerstone in both academic and industrial settings.

205444-34-4 ((S)-Tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate) 関連製品

- 15467-31-9(2-(1H-indol-3-yl)-2-methylpropan-1-amine)

- 1433280-60-4(Methyl 4-amino-3-chloro-5-(trifluoromethoxy)benzoate)

- 1089342-82-4(9-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one)

- 2228082-19-5(2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid)

- 2877718-86-8(2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)

- 862740-05-4(4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)

- 898416-87-0(2-({6-(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide)

- 1926163-29-2(Tyr-Uroguanylin (mouse, rat))

- 2031260-82-7(3-(bromomethyl)-6-oxabicyclo3.1.0hexane)

- 2034533-46-3(4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]morpholine)